![molecular formula C16H19N3OS B12906455 N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine CAS No. 87148-57-0](/img/structure/B12906455.png)
N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine: is a compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C16H19N3OS and a molecular weight of 301.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Ethynylation: The thiophene ring is then ethynylated using appropriate reagents and conditions.
Pyrimidine Formation: The pyrimidine moiety is synthesized separately and then coupled with the ethynylated thiophene.
Final Coupling: The final step involves coupling the pyrimidine-thiophene intermediate with N,N-diethylaminoethanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrimidine moiety.
Substitution: The ethynyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl linkage and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside, which are used in chemotherapy, share the pyrimidine moiety.
Uniqueness: N,N-Diethyl-2-((5-(thiophen-2-ylethynyl)pyrimidin-2-yl)oxy)ethanamine is unique due to its combination of a thiophene ring and a pyrimidine moiety connected via an ethynyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
87148-57-0 |
|---|---|
Fórmula molecular |
C16H19N3OS |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[5-(2-thiophen-2-ylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(4-2)9-10-20-16-17-12-14(13-18-16)7-8-15-6-5-11-21-15/h5-6,11-13H,3-4,9-10H2,1-2H3 |
Clave InChI |
UNRCQMIDWNKSPE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


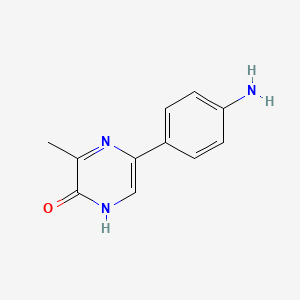

![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
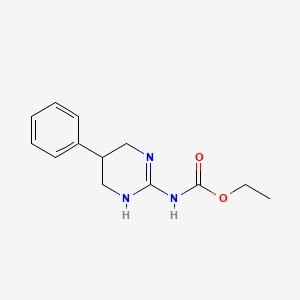
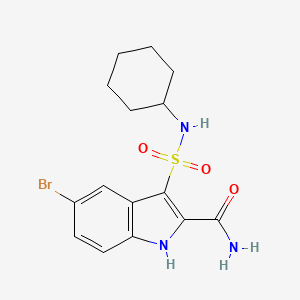
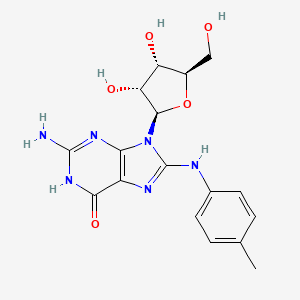
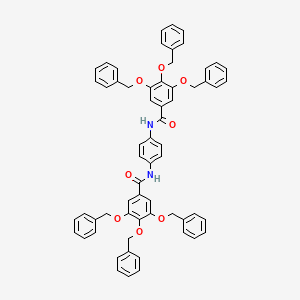
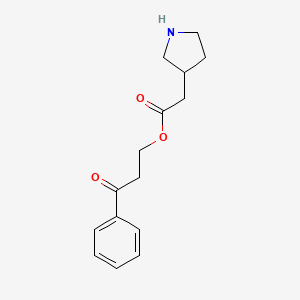

![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

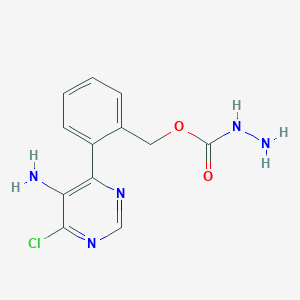
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
